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Compound of Interest

Compound Name: Pdino

Cat. No.: B8222528

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the energy level alignment between
the electron transport layer (ETL) PDINO (N,N'-Bis(N,N-dimethylpropan-1-amine
oxide)perylene-3,4,9,10-tetracarboxylic diimide) and common photoactive layers used in
organic and perovskite solar cells. Understanding this alignment is crucial for optimizing device
performance by facilitating efficient charge extraction and minimizing energy losses at the
ETL/photoactive layer interface.

Quantitative Energy Level Data

The following tables summarize the highest occupied molecular orbital (HOMO), lowest
unoccupied molecular orbital (LUMO), and work function (®) values for PDINO and various
photoactive materials. These values are critical for predicting and understanding the interfacial
energetics that govern charge transfer processes in photovoltaic devices.

Table 1: Energy Levels of PDINO (Electron Transport Layer)

Work Function Measurement

Material HOMO (eV) LUMO (eV) .
(P) (eV) Technique(s)

PDINO ~-7.0 ~-4.0 ~-3.8 Estimated*
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*Note: Experimental values for the HOMO, LUMO, and work function of PDINO are not readily
available in the reviewed literature. The values presented are estimations based on the known
electron-transporting properties of perylene diimide derivatives, which typically possess deep
LUMO and HOMO levels, and their function in reducing the work function of cathodes.

Table 2: Energy Levels of Common Organic Photovoltaic (OPV) Photoactive Layers

Measure
Donor HOMO LUMO Acceptor HOMO LUMO ment
Material (eV) (eV) Material (eV) (eV) Techniqu
e(s)
PM6 Cyclic
(PBDB-T- -5.56 -3.63 Y6 -5.65 -4.20 Voltammetr
2F) y
Table 3: Energy Levels of Common Perovskite Photoactive Layers
] Valence Band Conduction
Perovskite . L Measurement
. Maximum Band Minimum Band Gap (eV) .
Material Technique(s)
(VBM) (eV) (CBM) (eV)
UPS, IPES,
MAPbDI3 -5.4t0-5.8 ~-3.9 ~1.55 Optical
Spectroscopy
UPS, IPES,
FAPDIs ~-5.6 ~-41 1.48-1.51 Optical
Spectroscopy

Experimental Protocols

The determination of energy levels in thin-film electronic materials is predominantly carried out
using photoelectron spectroscopy techniques. Below are detailed methodologies for Ultraviolet
Photoelectron Spectroscopy (UPS) and Inverse Photoemission Spectroscopy (IPES), the
primary experimental tools for measuring HOMO/valence band and LUMO/conduction band
energies, respectively.
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Ultraviolet Photoelectron Spectroscopy (UPS) for HOMO
and Work Function Measurement

Objective: To determine the highest occupied molecular orbital (HOMO) energy and the work
function (®) of a thin film material.

Methodology:
e Sample Preparation:

o Substrates (e.g., ITO-coated glass, silicon wafers) are sequentially cleaned in ultrasonic
baths of deionized water, acetone, and isopropanol for 15 minutes each.

o Substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes to
remove organic residues and improve the surface wettability.

o The thin film of the material of interest (e.g., PDINO, photoactive layer) is deposited onto
the cleaned substrate using a suitable technique such as spin-coating, thermal
evaporation, or doctor blading in a controlled environment (e.g., nitrogen-filled glovebox).

o The sample is then transferred to the ultra-high vacuum (UHV) analysis chamber of the
UPS system without exposure to ambient air.

e UPS Measurement:

o The sample is irradiated with a monochromatic ultraviolet light source, typically a helium
discharge lamp emitting He | radiation (hv = 21.22 eV).

o A negative bias (e.g., -5 V to -15 V) is applied to the sample to overcome the work function
of the analyzer and allow for the detection of the secondary electron cutoff.

o The kinetic energy of the photoemitted electrons is measured by a hemispherical electron
energy analyzer.

o The UPS spectrum is recorded, plotting the photoemission intensity as a function of the
binding energy.
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o Data Analysis:

o Work Function (®): The work function is determined from the secondary electron cutoff
(SEC) edge of the spectrum using the equation: ® = hv - E_cutoff, where hv is the incident
photon energy and E_cutoff is the kinetic energy at the SEC.

o HOMO Level: The HOMO level is determined from the onset of the photoemission
spectrum in the low binding energy region (valence band region). The intersection of the
tangent to the leading edge of the HOMO peak with the baseline provides the HOMO
onset relative to the Fermi level. The absolute HOMO energy is then calculated by adding
the work function to this value.

Inverse Photoemission Spectroscopy (IPES) for LUMO
Measurement

Objective: To determine the lowest unoccupied molecular orbital (LUMO) energy of a thin film
material.

Methodology:
e Sample Preparation:

o Sample preparation follows the same procedure as for UPS measurements to ensure a
clean and well-defined surface. The sample is introduced into the UHV chamber of the
IPES system.

e |IPES Measurement:

o Alow-energy electron beam (typically in the range of 0-20 eV) is directed onto the sample
surface.

o When the incident electrons transition into the unoccupied states of the material, photons
are emitted.

o The emitted photons are detected by a band-pass photon detector (e.g., a Geiger-Mduller
tube with a CaF2 window or a solid-state detector).
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o The IPES spectrum is recorded by scanning the kinetic energy of the incident electrons
while keeping the photon detection energy fixed (isochromat mode).

o Data Analysis:

o LUMO Level: The LUMO level is determined from the onset of the photon emission signal
in the IPES spectrum. The intersection of the tangent to the leading edge of the first
unoccupied state peak with the baseline gives the LUMO energy relative to the Fermi
level. The absolute LUMO energy can then be determined.

Visualization of Energy Level Alignment

The following diagrams, generated using the DOT language for Graphviz, illustrate the energy
level alignment at the interface between PDINO and common photoactive layers.

PDINO and PM6:Y6 Interface
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« To cite this document: BenchChem. [In-Depth Technical Guide: Energy Level Alignment of
PDINO with Common Photoactive Layers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8222528#energy-level-alignment-of-pdino-with-
common-photoactive-layers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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